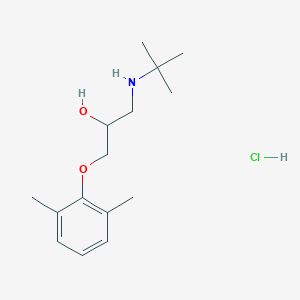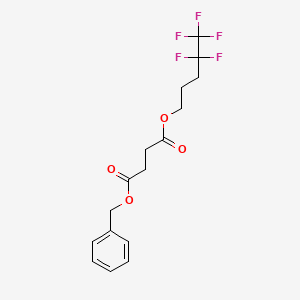![molecular formula C13H22O3 B3847215 (1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate](/img/structure/B3847215.png)
(1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate
Overview
Description
(1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate, also known as TOMA, is a bicyclic compound that has gained attention in scientific research due to its unique structure and potential applications.
Mechanism of Action
The mechanism of action of (1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate is not fully understood, but it is believed to act on the GABA-A receptor, a neurotransmitter receptor in the brain. (1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate may enhance GABAergic neurotransmission, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
(1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate has been shown to have anticonvulsant and analgesic effects in animal models. It has also been shown to have a low toxicity profile and is well-tolerated in animal studies. (1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate has been investigated for its potential to cross the blood-brain barrier, making it a promising candidate for central nervous system drug development.
Advantages and Limitations for Lab Experiments
(1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate has several advantages for lab experiments, including its low toxicity and potential as a chiral building block. However, its limited solubility in water can make it difficult to work with in aqueous environments. Additionally, (1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate’s mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for (1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate research. One area of interest is its potential as a central nervous system drug candidate. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. (1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate’s unique structure also makes it a promising candidate for organic synthesis, and future research may investigate its potential as a chiral building block. Overall, (1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate is a compound with significant potential for scientific research and drug development.
Scientific Research Applications
(1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate has been studied for its potential applications in drug discovery and development. It has been shown to have anticonvulsant and analgesic properties, making it a promising candidate for the treatment of epilepsy and chronic pain. (1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate has also been investigated for its potential as a chiral building block in organic synthesis.
properties
IUPAC Name |
(1,5,8-trimethyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-9-5-12(4)6-10(2)13(9,8-16-12)7-15-11(3)14/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKHTJZFVQWUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CC(C1(CO2)COC(=O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 3-[(2-thienylcarbonyl)amino]-2-butenoate](/img/structure/B3847144.png)


![butyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3847176.png)
![N-(2-methoxyethyl)-3-(1-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B3847177.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B3847180.png)

![3-nitro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3847189.png)


![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-hydroxy-2-naphthohydrazide](/img/structure/B3847209.png)
![1-[3-(4-chlorophenoxy)propyl]-1H-imidazole](/img/structure/B3847213.png)
![1-[5-(2-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B3847221.png)